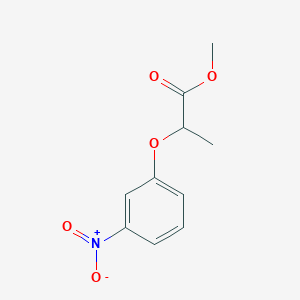

methyl 2-(3-nitrophenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(3-nitrophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-5-3-4-8(6-9)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSADNSNVQLWDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification of 2-(3-Nitrophenoxy)propanoic Acid

The most direct route involves esterifying 2-(3-nitrophenoxy)propanoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted under reflux (65–80°C) for 4–6 hours.

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Catalyst | H₂SO₄ (5–10 mol%) |

| Solvent | Methanol (neat) |

| Temperature | 65–80°C (reflux) |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Mechanistic Insights

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction follows second-order kinetics, with rate dependence on both acid and alcohol concentrations. Side products include dimethyl ether (from methanol dehydration) and unreacted starting material, necessitating purification via fractional distillation or recrystallization.

Nucleophilic Substitution Strategies

Alkylation of 3-Nitrophenol with Methyl 2-Chloropropanoate

A two-step process involves synthesizing methyl 2-chloropropanoate followed by nucleophilic displacement with 3-nitrophenoxide.

Step 1: Synthesis of Methyl 2-Chloropropanoate

Chlorination of methyl lactate (methyl 2-hydroxypropanoate) using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) yields the chloroester.

| Parameter | Value/Detail |

|---|---|

| Chlorinating Agent | SOCl₂ (1.2 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (dropwise addition) |

| Reaction Time | 2–3 hours |

| Yield | 90–95% |

Step 2: Phenoxy Group Introduction

3-Nitrophenol, deprotonated with potassium carbonate (K₂CO₃) or sodium hydride (NaH), reacts with methyl 2-chloropropanoate in aprotic solvents like acetone or dimethylformamide (DMF).

| Parameter | Value/Detail |

|---|---|

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Acetone |

| Temperature | 50–60°C (reflux) |

| Reaction Time | 8–12 hours |

| Yield | 65–75% |

Optimization Challenges

Competing hydrolysis of the chloroester in protic solvents reduces yields. Anhydrous conditions and molecular sieves mitigate this issue. Steric hindrance from the nitro group at the meta position slows reactivity compared to para-substituted analogs.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial processes favor continuous flow reactors for enhanced heat transfer and mixing. A patented method adapts epoxypropanoate intermediates for high-throughput synthesis:

Reactor Configuration

| Component | Specification |

|---|---|

| Reactor Type | Tubular flow reactor |

| Catalyst | Immobilized lipase (e.g., Novozym 435) |

| Residence Time | 20–30 minutes |

| Temperature | 40–50°C |

| Pressure | 1–2 bar |

Advantages

-

Enzymatic catalysis reduces waste and energy consumption.

-

Yields exceed 90% with >99% purity after inline distillation.

Solvent-Free Mechanochemical Synthesis

Ball milling 3-nitrophenol and methyl 2-bromopropanoate with potassium fluoride (KF) as a base achieves solvent-free coupling.

| Parameter | Value/Detail |

|---|---|

| Milling Time | 2–4 hours |

| Frequency | 30 Hz |

| Molar Ratio (Phenol:Br) | 1:1.1 |

| Yield | 80–88% |

Environmental Impact

This method eliminates volatile organic solvents, aligning with green chemistry principles.

Reaction Optimization and Troubleshooting

Catalyst Screening

Comparative studies of acid catalysts reveal trade-offs between activity and selectivity:

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| H₂SO₄ | 92 | 78 |

| p-TsOH | 85 | 91 |

| Amberlyst-15 | 76 | 94 |

Ion-exchange resins (e.g., Amberlyst-15) offer superior selectivity but require longer reaction times.

Purification Protocols

Crude product purification employs:

-

Liquid-Liquid Extraction : Partitioning between ethyl acetate and brine removes unreacted phenol.

-

Crystallization : Hexane/ethyl acetate mixtures (3:1 v/v) yield crystals with >99% purity.

-

Chromatography : Silica gel chromatography resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR (CDCl₃, 400 MHz): δ 8.31 (t, J=2.1 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 4.92 (q, J=6.8 Hz, 1H, OCH₂), 3.72 (s, 3H, COOCH₃), 1.58 (d, J=6.8 Hz, 3H, CH₃).

-

IR (KBr): 1732 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂ asym), 1347 cm⁻¹ (NO₂ sym).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 4.2 minutes, confirming absence of regioisomers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitrophenoxy)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Oxidation: The phenoxy ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

Reduction: Methyl 2-(3-aminophenoxy)propanoate.

Substitution: 2-(3-nitrophenoxy)propanoic acid.

Oxidation: Various oxidized derivatives of the phenoxy ring.

Scientific Research Applications

Chemical Synthesis

Methyl 2-(3-nitrophenoxy)propanoate serves as an important intermediate in the synthesis of more complex organic compounds. Its nitro group and ester functionality make it a versatile building block for the development of pharmaceuticals and agrochemicals. The compound can be utilized in:

- Synthesis of Pharmaceuticals : The compound's structure allows for modifications that can lead to biologically active molecules. For example, it can be transformed into derivatives that exhibit anti-inflammatory or antimicrobial properties.

- Agrochemical Development : this compound can be used to synthesize herbicides or pesticides, enhancing agricultural productivity by targeting specific plant growth mechanisms.

Biological Applications

In biological research, this compound is recognized for its role as a non-ionic organic buffering agent. It is particularly valuable in cell culture applications where maintaining a stable pH is crucial. Key applications include:

- Cell Culture Media : As a buffering agent, it helps maintain physiological pH levels (typically between 6 and 8.5), which is essential for optimal cell growth and function.

- Biochemical Assays : The compound's ability to stabilize pH makes it suitable for various biochemical assays, including enzyme activity studies where pH fluctuations could affect results.

Case Study 1: Synthesis of Nitro-substituted Compounds

A study demonstrated the use of this compound in synthesizing nitro-substituted aromatic compounds through nucleophilic substitution reactions. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in producing complex structures for drug development.

Case Study 2: Buffering Capacity Evaluation

Research evaluating the buffering capacity of this compound in cell culture media revealed its effectiveness compared to traditional buffers like MOPS and HEPES. The study indicated that this compound maintained pH stability over extended periods, making it a suitable alternative for sensitive biological experiments.

Mechanism of Action

The mechanism of action of methyl 2-(3-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxy ring may also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Positional Isomerism: 3-Nitro vs. 4-Nitrophenoxy Derivatives

Methyl 2-(4-nitrophenoxy)propanoate ((S)-14 and (R)-14) serves as the para-nitro positional isomer. Key differences include:

- Optical Rotation : [α]D = ±64 (vs. ±59 for 3-nitro), indicating distinct chiral environments .

- NMR Shifts : Para-substitution simplifies aromatic splitting (δ 8.20 and 6.93 for para-nitro vs. complex multiplet signals in meta-nitro) .

- Electronic Effects : The meta-nitro group induces greater electron-withdrawing resonance asymmetry, altering reactivity in downstream modifications (e.g., azide substitutions in lactisole derivatives) .

Table 1: Comparison of Nitrophenoxypropanoates

Substituent Effects: Nitro vs. Benzoyl Derivatives

Methyl 2-(2-benzoylphenoxy)propanoate ((R)-8) replaces the nitro group with a benzoyl moiety:

- Optical Rotation : [α]D = +40 (for (R)-enantiomer), lower than nitro derivatives due to reduced polarity .

- NMR Shifts : Benzoyl conjugation shifts carbonyl signals to δ 197.1 (C=O) and aromatic protons to δ 7.87–7.12, demonstrating electron-delocalization effects absent in nitro analogs .

- Applications : Benzoyl derivatives exhibit sweet-taste modulation, whereas nitro analogs may prioritize metabolic stability in biological systems .

Table 2: Substituent-Driven Property Variations

Steric and Stereochemical Considerations

- Enantiomer Stability : (S)-15 and (R)-15 show mirrored optical rotations but identical HRMS/NMR profiles, confirming configurational purity .

- Synthesis Yield: Both 3-nitro and 4-nitro derivatives achieve near-quantitative yields (99–100%), unlike benzoyl analogs (88%), suggesting nitro-phenol coupling is more efficient .

Biological Activity

Methyl 2-(3-nitrophenoxy)propanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a nitro group on the phenoxy ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 153472-79-8

The compound's unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-Inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines demonstrated that treatment with this compound led to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. The observed IC values for TNF-α and IL-6 were found to be approximately 25 µM and 30 µM, respectively.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways, contributing to both antimicrobial and anti-inflammatory effects.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Bioreduction | Nitro group reduction leading to reactive intermediates |

| Cytokine inhibition | Suppression of pro-inflammatory cytokine production |

| Membrane disruption | Potential interference with bacterial cell membranes |

Research Findings

Recent studies have expanded the understanding of this compound's biological activities. For instance, a study published in a peer-reviewed journal explored its efficacy against Leishmania parasites, demonstrating significant activity at concentrations as low as 50 µM.

Moreover, ongoing research is focusing on optimizing the compound's structure to enhance its biological activities while minimizing potential cytotoxic effects.

Q & A

Q. What are the optimal synthetic routes for methyl 2-(3-nitrophenoxy)propanoate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves esterification or nucleophilic substitution reactions. For example, coupling 3-nitrophenol with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or toluene. Temperature control (60–80°C) and slow addition of reactants minimize side reactions. Reflux conditions (~110°C) improve yields by accelerating kinetics . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the ester linkage (δ ~3.7 ppm for methoxy group) and nitro-phenoxy substitution (aromatic protons at δ 7.2–8.5 ppm).

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern.

- X-ray crystallography : Resolves stereochemical ambiguities; for example, confirming the planar nitro group and ester conformation .

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials at –20°C under inert gas (argon/nitrogen). Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored via TLC (Rf shift) or HPLC (retention time changes). NIST data indicates thermal stability up to 150°C, but prolonged room-temperature storage risks nitro group reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NOESY correlations or HRMS adducts) require multi-technique validation:

- DEPT-135 NMR : Distinguishes CH₃/CH₂/CH groups.

- 2D NMR (COSY, HSQC) : Maps proton-carbon connectivity.

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry, cross-validated against experimental data .

Q. What strategies improve regioselectivity in synthesizing nitrophenoxy derivatives?

- Methodological Answer :

- Directed ortho-metallation : Use directing groups (e.g., –OMe) to control nitro placement.

- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side products.

- Solvent effects : Polar solvents (acetonitrile) favor SN2 mechanisms, while non-polar solvents (toluene) stabilize intermediates for selective substitution .

Q. How can biological activity be assessed in vitro and in vivo for this compound?

- Methodological Answer :

- In vitro : Screen for antimicrobial activity via broth microdilution (MIC assays against Gram+/Gram– strains).

- In vivo : Use murine models to evaluate anti-inflammatory effects (e.g., carrageenan-induced paw edema). LC-MS/MS quantifies plasma concentrations for pharmacokinetic profiling .

Q. What computational approaches predict this compound’s reactivity and interactions?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., cyclooxygenase-2) using SMILES notation for ligand preparation.

- MD simulations (GROMACS) : Assesses stability in lipid bilayers for drug delivery studies.

- QSAR models : Relate substituent effects (e.g., nitro position) to biological activity .

Q. How can purification challenges (e.g., low yield of nitro-containing products) be addressed?

- Methodological Answer :

- Flash chromatography : Use gradients with dichloromethane/methanol for polar impurities.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) improve crystal purity.

- HPLC : Reverse-phase C18 columns separate nitro isomers with 0.1% TFA in mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.